Stearyltrimethylammonium chloride chemical properties
Stearyltrimethylammonium chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of Stearyltrimethylammonium Chloride
Introduction
Stearyltrimethylammonium chloride (STAC), also known as octadecyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (stearyl group) and a positively charged hydrophilic head group, allows it to effectively interact with both aqueous and lipid phases.[1] This property makes STAC a versatile ingredient in a wide range of applications, from industrial processes to personal care products and pharmaceutical formulations.[2][3] At room temperature, it typically appears as a white to off-white crystalline solid or waxy powder.[1] This guide provides a comprehensive overview of the chemical and physical properties of STAC, its applications, toxicological profile, and detailed experimental protocols relevant to its characterization and synthesis.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Stearyltrimethylammonium chloride are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for its application in research and development.
| Property | Value |
| Molecular Formula | C₂₁H₄₆ClN |
| Molecular Weight | 348.05 g/mol |
| CAS Number | 112-03-8 |
| Appearance | White or light yellow solid or powder |
| Melting Point | 60-75 °C |
| Boiling Point | >200 °C |
| Solubility | Soluble in water, ethanol (B145695), and acetone.[2] Limited solubility in water (1.759 mg/L at 25°C).[4] |
| Density | ~1.0 g/cm³ (at 20°C) |
| Critical Micelle Concentration (CMC) | 49 mg/L in water at 25°C and pH 7 |
| logP (Octanol-Water Partition Coefficient) | 3.61 |
Note: Some physical properties, such as melting point, can vary depending on the purity of the compound.
Molecular Structure and Micelle Formation
Stearyltrimethylammonium chloride's surfactant properties are a direct result of its molecular structure. The long C18 alkyl chain is hydrophobic, while the quaternary ammonium group is hydrophilic. This dual nature drives the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).
Caption: Structure of a STAC monomer and its aggregation into a micelle.
Applications in Research and Drug Development
The unique properties of STAC make it a valuable tool in various scientific and industrial fields.
-
Hair and Personal Care: STAC is widely used as a conditioning agent in shampoos and hair conditioners, where it adsorbs onto the negatively charged hair surface to reduce static and improve softness and manageability.[1][3]
-
Textile Industry: It serves as a fabric softener and antistatic agent, imparting a softer feel to textiles.[1][3]
-
Drug Delivery: As a cationic surfactant, STAC is utilized in the formulation of nanoparticles and other drug delivery systems.[5][6] Its positive charge can facilitate interaction with negatively charged biological membranes.
-
Phase Transfer Catalyst: In chemical synthesis, STAC can act as a phase transfer catalyst, facilitating reactions between reactants in different immiscible phases.[7]
-
Disinfectant and Biocide: The quaternary ammonium structure gives STAC antimicrobial properties, making it useful as a disinfectant and biocide.[2][7]
-
Industrial Applications: It is also used as an emulsifier in asphalt (B605645) and silicone oil emulsions, and as a flocculant in water treatment.[3]
Toxicology and Safety
A summary of the toxicological data for Stearyltrimethylammonium chloride is presented below. It is important to handle this chemical with appropriate safety precautions.
| Toxicity Type | Species | Route | Value |
| Acute Oral LD50 | Rat (female) | Oral | 702.5 mg/kg bw |
| Acute Dermal LD50 | Rabbit (male) | Dermal | 1300 mg/kg bw |
| Aquatic Toxicity (Fish) | Danio rerio | - | LC50: 0.064 mg/L (96 h) |
| Aquatic Toxicity (Invertebrates) | Daphnia magna | - | EC50: 0.037 mg/L (48 h) |
| Aquatic Toxicity (Algae) | Pseudokirchneriella subcapitata | - | EC50: 0.11 mg/L (96 h) |
STAC is classified as harmful if swallowed and toxic in contact with skin.[8] It can cause severe skin burns and eye damage.[8] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[9]
Experimental Protocols
Synthesis of Stearyltrimethylammonium Chloride
A common method for the synthesis of STAC is the Menshutkin reaction, which involves the quaternization of a tertiary amine.[1]
Materials:
-
Stearylamine (octadecylamine)
-
Methyl chloride
-
A polar solvent (e.g., ethanol or isopropanol)
-
Sodium hydroxide (B78521) (as a catalyst)
-
Autoclave reactor
-
Nitrogen gas
Procedure:
-
Charge the autoclave with stearylamine and the chosen solvent.
-
Add a catalytic amount of sodium hydroxide.
-
Purge the autoclave with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 50-80°C.[2]
-
Introduce a slight excess of methyl chloride into the sealed autoclave.
-
Maintain the reaction at a pressure of approximately 0.5 MPa for about 4 hours with stirring.[1]
-
After the reaction is complete, cool the mixture.
-
The product is then separated through filtration and washing.[2]
-
Further purification can be achieved by recrystallization or column chromatography to obtain high-purity Stearyltrimethylammonium chloride.[2]
Caption: Workflow for the synthesis of STAC.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC is a critical parameter for any surfactant. One of the most common methods for its determination is by measuring the surface tension of solutions at various concentrations.
Materials:
-
Stearyltrimethylammonium chloride
-
Deionized water
-
Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)
-
A series of volumetric flasks
-
Precision balance
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of STAC and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution.
-
Prepare a Dilution Series: Create a series of solutions with decreasing concentrations of STAC by diluting the stock solution with deionized water in separate volumetric flasks. The concentration range should span the expected CMC.
-
Measure Surface Tension:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Starting with pure deionized water, measure the surface tension of each solution in the dilution series.
-
Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
Allow each solution to equilibrate before taking a measurement.
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the STAC concentration.
-
The resulting graph will show two distinct linear regions. The first region will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration.
-
The second region, at higher concentrations, will have a much shallower slope, as the surface becomes saturated with surfactant monomers and micelles begin to form.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[10]
-
Caption: Workflow for CMC determination via surface tension.
Conclusion
Stearyltrimethylammonium chloride is a cationic surfactant with a well-defined set of chemical and physical properties that make it suitable for a broad array of applications in research, drug development, and various industries. A thorough understanding of its characteristics, including its CMC and toxicological profile, is essential for its safe and effective use. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this versatile compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nanotrun.com [nanotrun.com]
- 3. nbinno.com [nbinno.com]
- 4. Trimethylstearylammonium Chloride | 112-03-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmchemicals.com [acmchemicals.com]
- 8. echemi.com [echemi.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
